molecular formula C21H22N4OS B5651623 (4-Benzhydrylpiperazino)(4-methyl-1,2,3-thiadiazol-5-yl)methanone

(4-Benzhydrylpiperazino)(4-methyl-1,2,3-thiadiazol-5-yl)methanone

Cat. No.: B5651623
M. Wt: 378.5 g/mol
InChI Key: WZTIRNITJBWALO-UHFFFAOYSA-N
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Description

(4-Benzhydrylpiperazino)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a heterocyclic compound featuring a piperazine ring substituted with a benzhydryl group (two phenyl groups) and a 4-methyl-1,2,3-thiadiazole moiety.

Properties

IUPAC Name

(4-benzhydrylpiperazin-1-yl)-(4-methylthiadiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4OS/c1-16-20(27-23-22-16)21(26)25-14-12-24(13-15-25)19(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,19H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZTIRNITJBWALO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(4-Benzhydrylpiperazino)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a compound that combines a piperazine moiety with a thiadiazole ring, which has been the focus of various studies due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

C14H14F3N5OS\text{C}_{14}\text{H}_{14}\text{F}_3\text{N}_5\text{O}\text{S}

Synthesis

The synthesis of this compound generally involves the reaction of appropriate piperazine derivatives with 4-methyl-1,2,3-thiadiazole-5-carboxylic acid derivatives. Various synthetic routes have been explored to optimize yield and purity.

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts:

1. Antimicrobial Activity:
Research indicates that derivatives of 4-methyl-1,2,3-thiadiazole exhibit significant antimicrobial properties. For instance, a study found that certain derivatives showed minimum inhibitory concentrations (MIC) ranging from 1.95 µg/mL to 15.62 µg/mL against various bacterial strains including Staphylococcus spp. and Enterococcus faecalis .

2. Anticancer Properties:
Thiadiazole derivatives have been reported to possess anticancer activity through mechanisms such as apoptosis induction and inhibition of cell proliferation. In vitro studies demonstrated that compounds with thiadiazole rings can activate caspase pathways leading to apoptosis in cancer cell lines .

3. Neuroprotective Effects:
Some studies suggest that compounds containing piperazine and thiadiazole structures may offer neuroprotective effects. They are believed to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells .

The proposed mechanisms of action for this compound include:

  • Caspase Activation: The compound may induce apoptosis through the activation of caspases (particularly caspase-3 and caspase-9), which play crucial roles in the apoptotic pathway .
  • Inhibition of NF-kB Pathway: This compound may exert protective effects against ischemic damage by inhibiting the NF-kB signaling pathway, thereby reducing inflammation and cell death .

Case Studies

Case Study 1: Anticancer Activity
A study evaluated the anticancer potential of various thiadiazole derivatives including this compound on MOLT-4 cells. The results indicated a significant reduction in cell viability and increased apoptosis as evidenced by increased caspase activity compared to control groups .

Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of synthesized thiadiazole derivatives. The study highlighted that compounds with specific substituents showed enhanced activity against resistant strains of bacteria, suggesting potential therapeutic applications in treating infections .

Data Tables

Activity Type Minimum Inhibitory Concentration (MIC) Reference
Antimicrobial1.95 - 15.62 µg/mL
Anticancer (MOLT-4)IC50 = 12 µM
NeuroprotectionSignificant reduction in oxidative stress

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural uniqueness lies in its benzhydryl-piperazine core, distinguishing it from simpler piperazine derivatives. Below is a comparative analysis with key analogues:

Compound Name Structural Features Key Differences Biological Activities
(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(6-(p-tolylamino)pyridazin-3-yl)piperazin-1-yl)methanone Piperazine + thiadiazole + pyridazine Pyridazine instead of benzhydryl DNA replication disruption, anti-inflammatory
(4-Benzylpiperazino)(3-isopropyl-1-phenyl-1H-pyrazol-5-yl)methanone Piperazine + benzyl + pyrazole Benzyl (single phenyl) vs. benzhydryl Psychoactive effects, broader activity
[4-(4-Fluorophenyl)piperazin-1-yl][4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]methanone Fluorophenyl + methoxyphenyl-thiadiazole Fluorine substituent Enhanced metabolic stability, CNS applications
(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone Thiazepane + fluorophenyl Thiazepane ring vs. piperazine Anticancer, antimicrobial
Benzo[c][1,2,5]thiadiazol-5-yl(4-(pyrimidin-2-yl)piperazin-1-yl)methanone Benzo-thiadiazole + pyrimidine Larger aromatic system Photovoltaic materials, enzyme inhibition

Key Differentiators

  • Thiadiazole Reactivity : The 4-methyl-thiadiazole moiety enhances electrophilicity, facilitating interactions with nucleophilic targets (e.g., cysteine residues in enzymes) compared to oxadiazole or triazole-containing analogues .
  • Dual Functionality : Combines piperazine’s flexibility for receptor binding with thiadiazole’s metabolic stability, offering broader activity than single-moiety compounds .

Substituent Effects on Pharmacokinetics

  • Electron-Withdrawing Groups (e.g., -F) : Increase metabolic stability and target affinity but reduce solubility .
  • Benzhydryl vs. Benzyl : Benzhydryl’s bulkiness may slow metabolism, prolonging half-life but increasing hepatotoxicity risk .
  • Thiadiazole vs. Oxadiazole : Thiadiazole’s sulfur atom enhances redox activity, useful in prodrug designs .

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